3,4-Diethyl-5-isoxazolamine hydrochloride
Description
The isoxazole (B147169) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a prominent feature in a multitude of biologically active compounds. The unique electronic properties of the isoxazole ring, arising from the electronegativity of the heteroatoms, allow it to participate in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug discovery.
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The stability of the isoxazole ring and the ability to readily introduce a wide range of substituents at various positions make it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.
The synthesis of aminooxazoles, a subclass of isoxazoles bearing an amino group, has a rich history rooted in the development of heterocyclic chemistry. Early methods for the construction of the isoxazole ring often involved the condensation of hydroxylamine (B1172632) or its derivatives with β-dicarbonyl compounds or their equivalents. The introduction of an amino group, particularly at the 5-position, has been a subject of extensive research, leading to the development of various synthetic strategies.
One common historical approach involves the reaction of β-ketonitriles with hydroxylamine. This method provides a direct route to 5-aminoisoxazoles, where the nitrile group serves as the precursor to the amino functionality. Over the years, advancements in synthetic methodology have led to more efficient and versatile routes, including multi-component reactions and the use of novel catalytic systems, expanding the accessible chemical space of aminooxazole derivatives.
The substitution pattern on the isoxazole ring plays a crucial role in determining the molecule's physicochemical properties and biological activity. The 3,4-disubstituted-5-isoxazolamine scaffold is of particular interest to medicinal chemists. The substituents at the 3- and 4-positions allow for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets.
Research into 3,4-disubstituted-5-isoxazolamines has been driven by the pursuit of compounds with enhanced potency and selectivity for various enzymes and receptors. The presence of the 5-amino group provides a handle for further functionalization, allowing for the creation of extensive libraries of compounds for high-throughput screening. This structural class serves as a valuable platform for structure-activity relationship (SAR) studies, aiding in the rational design of new and improved therapeutic agents. Several synthetic methods for obtaining 3,4-disubstituted isoxazoles have been developed, including metal-free routes involving enamine-triggered [3+2] cycloadditions. organic-chemistry.org
While broad research exists for the isoxazole class, specific and detailed research on 3,4-Diethyl-5-isoxazolamine hydrochloride is not extensively documented in publicly available literature. Therefore, the primary objective of research on this specific compound would be to synthesize and characterize it, thereby expanding the library of known isoxazolamine derivatives.
The scope of such research would likely involve the development of an efficient and scalable synthesis for 3,4-Diethyl-5-isoxazolamine and its subsequent conversion to the hydrochloride salt to improve its handling and solubility properties. A key objective would be the thorough characterization of the compound using modern analytical techniques to confirm its structure and purity. Preliminary in vitro screening against a panel of biological targets could then be undertaken to identify any potential pharmacological activity, which would guide future research directions. The synthesis of related 3,4-disubstituted isoxazol-5(4H)-ones has been achieved through three-component reactions, indicating a potential pathway for exploring similar structures. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-diethyl-1,2-oxazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-3-5-6(4-2)9-10-7(5)8;/h3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCAVLPLXTFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1CC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Diethyl 5 Isoxazolamine Hydrochloride
Established Pathways for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several robust methods having been established over decades of research. These pathways offer versatile entry points to a wide array of isoxazole derivatives.
Cyclocondensation Reactions Utilizing Hydroxylamine (B1172632) Hydrochloride and Dicarbonyl Precursors
One of the most fundamental and long-standing methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine hydrochloride. nih.gov This reaction, often referred to as the Claisen isoxazole synthesis, involves the reaction of hydroxylamine with two electrophilic centers, leading to the formation of the five-membered heterocyclic ring.
The versatility of this method lies in the wide availability of dicarbonyl precursors. However, when using unsymmetrical dicarbonyl compounds, the reaction can suffer from a lack of regioselectivity, often producing a mixture of isomeric isoxazoles. nih.gov To achieve the 5-aminoisoxazole moiety specifically, β-ketonitriles are frequently employed as the dicarbonyl equivalent. The reaction of a β-ketonitrile with hydroxylamine can lead directly to the desired 5-aminoisoxazole structure. doi.orgprepchem.com The reaction conditions, particularly the pH, can be crucial in directing the cyclization to favor the 5-amino isomer over the 3-amino alternative. doi.org
| Dicarbonyl Precursor Type | Reactant | Resulting Isoxazole Moiety | Key Feature |
|---|---|---|---|
| 1,3-Diketone | Hydroxylamine HCl | Substituted Isoxazole | Classic method; potential for isomeric mixtures with unsymmetrical ketones. nih.gov |
| β-Ketonitrile | Hydroxylamine HCl | 5-Aminoisoxazole | Direct route to the 5-amino functionality. doi.orgprepchem.com |
| β-Enamino Diketone | Hydroxylamine HCl | Regioisomeric Isoxazoles | Allows for better regiochemical control through substrate modification. nih.gov |
| Thiocarbamoylcyanoacetate | Hydroxylamine | 5-Aminoisoxazole | Provides a direct method for synthesizing 5-aminoisoxazoles. researchgate.netresearchgate.net |
1,3-Dipolar Cycloaddition Strategies in Isoxazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles, including isoxazoles. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is usually an alkene or an alkyne. wikipedia.orgresearchgate.net The reaction with an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an intermediate isoxazoline (B3343090) that can be subsequently oxidized.
Nitrile oxides are reactive intermediates that are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. mdpi.comnih.gov The choice of dipolarophile is critical for defining the substitution pattern of the final isoxazole. The regioselectivity of the cycloaddition is a key consideration and can be influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile. nih.gov This method is particularly valuable for creating polysubstituted isoxazoles with well-defined regiochemistry. organic-chemistry.org
| 1,3-Dipole | Dipolarophile | Product Type | Significance |
|---|---|---|---|
| Nitrile Oxide | Alkyne | Isoxazole | Direct, atom-economical route to the aromatic ring. wikipedia.org |
| Nitrile Oxide | Alkene | Isoxazoline | Requires subsequent oxidation to form the isoxazole. mdpi.com |
| Nitrile Oxide | α-Cyanoenamine | 5-Aminoisoxazole | Direct synthesis of the 5-amino substituted ring. researchgate.net |
| Nitrile Oxide | 1,3-Diketone/β-Ketoester | 3,4,5-Trisubstituted Isoxazole | Allows for the synthesis of highly substituted isoxazoles. beilstein-journals.org |
Multi-Component Reactions (MCRs) for Isoxazole Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. clockss.org This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. Several MCRs have been developed for the synthesis of functionalized isoxazole derivatives.
A notable example involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and hydroxylamine hydrochloride. nih.govresearchgate.net This combination can yield highly functionalized products such as 5-amino-isoxazole-4-carbonitriles in a single, efficient step. Other MCRs utilize β-ketoesters, aldehydes, and hydroxylamine to produce 3,4-disubstituted isoxazol-5(4H)-ones, which are versatile intermediates for further chemical modification. mdpi.comscielo.br
Regioselective Synthesis of 3,4-Disubstituted-5-aminoisoxazoles
Achieving the specific 3,4-diethyl-5-amino substitution pattern requires precise control over the regiochemical outcome of the ring-forming reaction. This is a significant challenge in isoxazole synthesis, and various strategies have been developed to address it.
Approaches to Control Substitution Patterns at C3 and C4
Controlling the placement of substituents at the C3 and C4 positions of the isoxazole ring is crucial for synthesizing the target compound. In classical cyclocondensation reactions with unsymmetrical precursors, achieving regioselectivity is often difficult. nih.gov
To overcome this, more advanced substrates and methodologies have been developed. The use of β-enamino diketones as precursors in cyclocondensation reactions with hydroxylamine allows for greater control over the regiochemical outcome. nih.gov By carefully selecting the reaction conditions—such as the solvent, temperature, and the use of additives like Lewis acids—it is possible to selectively synthesize one regioisomer over another, including the desired 3,4-disubstituted pattern. nih.gov Another powerful, metal-free approach is the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides, which provides a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles. organic-chemistry.org
| Method | Key Precursors | Controlling Factors | Outcome |
|---|---|---|---|
| Controlled Cyclocondensation | β-Enamino Diketones, Hydroxylamine HCl | Solvent, Lewis acids (e.g., BF3), substrate structure. nih.gov | Selective formation of 3,4-disubstituted isoxazoles. nih.gov |
| Enamine-triggered [3+2] Cycloaddition | Aldehydes, N-hydroximidoyl chlorides, secondary amine (e.g., pyrrolidine) | Choice of amine catalyst, solvent polarity. organic-chemistry.org | High yields of 3,4-disubstituted isoxazoles. organic-chemistry.org |
| Multi-step Condensation/Cyclization | Arylbenzaldehydes, arylnitromethanes, pyridinium (B92312) bromide | Stepwise reaction sequence. nih.gov | Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles. nih.gov |
Direct Synthesis of the 5-Aminoisoxazole Moiety
The introduction of the amine group specifically at the C5 position is the final key challenge in synthesizing the core structure of 3,4-Diethyl-5-isoxazolamine. Several methods facilitate the direct formation of the 5-aminoisoxazole moiety.
As mentioned previously, the cyclization of β-ketonitriles with hydroxylamine is a primary route. The regiochemical outcome of this reaction is highly dependent on the reaction conditions. It has been demonstrated that conducting the reaction in weakly basic aqueous media can regioselectively produce the 3-amino-5-substituted isoxazole, whereas other conditions can favor the desired 5-amino-3-substituted isomer. doi.org A highly effective and direct method is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines. This reaction proceeds via an intermediate isoxazoline which spontaneously eliminates hydrogen cyanide to directly afford the 5-aminoisoxazole product in a one-pot procedure. researchgate.net Additionally, the reaction of thiocarbamoylcyanoacetates with hydroxylamine provides another convenient pathway for the direct synthesis of 5-aminoisoxazoles. researchgate.net
Advanced and Sustainable Synthetic Techniques
Modern organic synthesis emphasizes efficiency, selectivity, and environmental responsibility. The construction of the isoxazole ring system has benefited from these principles, with numerous innovative methods being developed.
Catalytic Methods for Enhanced Efficiency
Catalysis offers a powerful tool for the synthesis of isoxazoles by lowering activation energies and enabling reactions under milder conditions, often with improved yields and selectivity.
Transition Metal Catalysis: Copper and palladium catalysts are frequently employed in the synthesis of isoxazoles. For instance, copper-catalyzed [3+2] cycloaddition reactions of alkynes with nitrile oxides (generated in situ) can provide isoxazoles with good regioselectivity and yield. However, these methods are often more effective for producing 3,5-disubstituted isoxazoles from terminal alkynes. beilstein-journals.org The synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes can be more challenging and may require harsher conditions. beilstein-journals.org Palladium-catalyzed reactions, particularly in the context of creating precursors, can be instrumental. For example, palladium-catalyzed transformations of allylic esters of β-keto esters and malonates are well-established for creating complex carbonyl compounds that could serve as isoxazole precursors. nih.gov
Organocatalysis: Organocatalysts have emerged as a green alternative to metal catalysts. For the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which are related structures, various organocatalysts have been shown to be effective. Pyrrolidine, for example, has been identified as an effective secondary amine catalyst in the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides to form dihydroisoxazoles, which can then be oxidized to the corresponding isoxazoles. organic-chemistry.org This metal-free approach offers high yields and regioselectivity. organic-chemistry.org
| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Potential Application |
|---|---|---|---|---|
| Transition Metal | Copper (Cu) | [3+2] Cycloaddition | Good regioselectivity for terminal alkynes. beilstein-journals.org | Synthesis of the isoxazole core. |
| Transition Metal | Palladium (Pd) | Precursor Synthesis (e.g., from allylic esters) | Versatile for C-C bond formation. nih.gov | Formation of substituted β-keto ester precursors. |
| Organocatalyst | Pyrrolidine | Enamine-triggered [3+2] Cycloaddition | Metal-free, high yields, regioselective. organic-chemistry.org | Synthesis of 3,4-disubstituted isoxazole core. |
| Nanocatalyst | Nano-MgO | One-pot, three-component reaction | High yields, mild conditions, recoverable. researchgate.net | Green synthesis of isoxazol-5(4H)-one analogs. |
Green Chemistry Approaches in Isoxazolamine Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like isoxazolamines.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully demonstrated in aqueous media under mild basic conditions at room temperature. beilstein-journals.org This method involves a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org Similarly, one-pot multicomponent syntheses of 3,4-disubstituted-isoxazole-5(4H)-ones have been reviewed, highlighting various catalytic systems that operate in aqueous or mixed aqueous-organic media. oiccpress.com For example, a three-component reaction using an amine-functionalized cellulose (B213188) catalyst proceeds efficiently in water at room temperature. preprints.orgmdpi.com Another green approach utilizes a gluconic acid aqueous solution as both the reaction medium and a recyclable catalyst. researchgate.net
Solvent-Free Conditions: Eliminating the solvent altogether represents a significant step towards a greener process. Microwave-assisted synthesis, for instance, can often be performed under solvent-free conditions, which not only reduces waste but can also accelerate reaction rates. nih.gov
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvent | Often volatile organic compounds (VOCs). | Water, aqueous solutions, or solvent-free. beilstein-journals.orgresearchgate.netnih.gov |
| Catalyst | May involve heavy metals or hazardous reagents. | Biodegradable catalysts (e.g., functionalized cellulose), recoverable nanocatalysts (e.g., nano-MgO). researchgate.netpreprints.org |
| Reaction Conditions | Often require high temperatures and prolonged reaction times. | Room temperature, reduced reaction times. beilstein-journals.orgresearchgate.netpreprints.org |
| Work-up | Often involves extraction with organic solvents. | Simpler work-up, e.g., filtration of the product from an aqueous medium. mdpi.com |
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave and ultrasound irradiation are non-conventional energy sources that can dramatically enhance reaction rates, improve yields, and increase product purity by minimizing side reactions.
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times from hours to minutes. tsijournals.comresearchgate.net This technique has been successfully applied to the synthesis of various isoxazole derivatives. For example, the synthesis of 3-amino-5-methyl isoxazole Schiff bases was achieved in 30 seconds under microwave irradiation, compared to 3 hours with conventional heating, with yields increasing from 70-81% to 90-95%. tsijournals.com Similarly, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles was completed in 6-10 minutes with improved yields (67-82%) under microwave irradiation, whereas the conventional method required 6-8 hours (58-69% yield). researchgate.net Microwave-assisted synthesis is recognized as a green chemistry tool for the rapid generation of synthetic targets. nih.gov
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This has been shown to be effective in the synthesis of nitrogen-containing bicyclic heterocycles. mdpi.com While specific applications to 3,4-diethyl-5-isoxazolamine are not documented, the general utility of ultrasound in promoting heterocyclic synthesis suggests it is a viable technique to explore for this target molecule.
| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Schiff Base formation from 3-amino-5-methyl isoxazole | >3 hours | 70-81% | 30 seconds | 90-95% | tsijournals.com |
| Isoxazole synthesis from chalcones | 6-8 hours | 58-69% | 6-10 minutes | 67-82% | researchgate.net |
Synthetic Routes Specifically for 3,4-Diethyl-5-isoxazolamine Hydrochloride Precursors
The most common route to 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. Therefore, a key precursor for 3,4-Diethyl-5-isoxazolamine would be a β-ketonitrile with the appropriate diethyl substitution pattern, such as ethyl 2-cyano-3-ethyl-2-pentenoate .
The synthesis of such α-cyano-β,β-disubstituted-α,β-unsaturated esters can be achieved through Knoevenagel condensation. This reaction involves the condensation of a ketone (in this case, 3-pentanone) with an active methylene compound like ethyl cyanoacetate. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) in a solvent like benzene, with azeotropic removal of water to drive the reaction to completion. prepchem.com
An alternative approach to precursors involves the C-acylation of ketone enolates. researchgate.netnih.gov For instance, the lithium enolate of a suitable ketone could be acylated with a reagent like ethyl chloroformate or methyl cyanoformate to introduce the required ester and nitrile functionalities. researchgate.netnih.gov The synthesis of functionalized α-substituted β-keto esters can also be achieved through the decarboxylative Claisen condensation of substituted malonic acid half oxyesters with various acylating agents. organic-chemistry.org
Once the precursor, such as ethyl 2-cyano-3-ethyl-2-pentenoate, is synthesized, it can be reacted with hydroxylamine hydrochloride. This reaction typically proceeds via nucleophilic attack of the hydroxylamine on the nitrile group, followed by cyclization and elimination to form the 5-aminoisoxazole ring. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Post-Synthetic Modifications and Derivatizations of this compound
The 5-amino group of the isoxazole ring is a key site for further functionalization, allowing for the creation of a diverse library of derivatives with potentially modulated biological activities.
Functionalization of the 5-Amino Group
The exocyclic amino group at the C5 position of the isoxazole ring is nucleophilic and can readily react with various electrophiles.
Acylation and Amide Formation: The amino group can be acylated to form amides. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. For instance, in a study on antitubercular agents, the isoxazole core was kept intact while structural modifications were explored, including the formation of various carboxamides. nih.gov The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, an unnatural amino acid, highlights the utility of the amino group in peptide synthesis, although derivatization of this group can sometimes be challenging. nih.gov
N-H Insertion Reactions: A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can lead to α-amino acid derivatives of N-isoxazoles through N-H insertion reactions in the presence of a rhodium catalyst like Rh₂(Oct)₄. nih.gov This reaction proceeds under mild conditions with a broad substrate scope. nih.gov
Wolff Rearrangement: Under thermal conditions, the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds can proceed via a Wolff rearrangement to yield N-isoxazole amides exclusively. nih.gov
Nucleophilic Aromatic Substitution (SNAr): In some cases, the amino group can be introduced onto the isoxazole ring via nucleophilic substitution. For example, 5-nitroisoxazoles can undergo SNAr reactions with various nucleophiles, and subsequent reduction of the nitro group can yield 5-aminoisoxazoles, which can then be further functionalized. nih.gov
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acyl Chloride / Carboxylic Acid | N-Acyl-5-aminoisoxazole | Standard amide coupling conditions | nih.gov |
| N-H Insertion | α-Diazocarbonyl compound | α-(Isoxazol-5-ylamino) ester | Rh₂(Oct)₄ catalyst | nih.gov |
| Wolff Rearrangement | α-Diazocarbonyl compound | N-Isoxazole amide | Thermal conditions | nih.gov |
| Schiff Base Formation | Aldehyde (e.g., Salicylaldehyde) | Isoxazole Schiff Base | Microwave irradiation | tsijournals.com |
Introduction of Diverse Chemical Moieties at the Isoxazole Ring Carbons
The introduction of diverse chemical moieties at the carbon atoms of the isoxazole ring is a key strategy for modulating the physicochemical properties and biological activities of isoxazole derivatives. While synthetic methodologies specifically targeting this compound are not extensively detailed in publicly available research, a variety of established methods for the functionalization of the isoxazole core can be applied to introduce structural diversity. These strategies primarily focus on either the post-synthesis modification of a pre-formed isoxazole ring or the de novo synthesis of isoxazoles with desired substituents incorporated from the outset.
Methodologies for functionalizing the isoxazole ring at positions C3, C4, and C5 often involve modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, metalation followed by electrophilic quench, and direct C-H functionalization. These approaches provide access to a wide array of derivatives, including those with new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic compounds, including isoxazoles. bsu.by A common strategy involves the preparation of a halo-isoxazole intermediate, typically a 4-iodoisoxazole (B1321973), which can then be subjected to various coupling reactions to introduce diverse substituents. nih.gov
The synthesis of 4-iodoisoxazoles can be achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.govorganic-chemistry.org Once formed, these iodo-isoxazole intermediates are versatile substrates for several types of palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups at the C4 position. This reaction couples the 4-iodoisoxazole with a boronic acid or ester. nih.gov
Sonogashira Coupling: To install alkynyl moieties. This involves the coupling of a 4-iodoisoxazole with a terminal alkyne. researchgate.net Research has shown that the steric hindrance of substituents at the C3 position has a more significant impact on the reaction's efficiency than those at the C5 position. researchgate.net
Heck Reaction: For the formation of carbon-carbon bonds with alkenes. nih.gov
Carbonylative Couplings: To introduce amides or other carbonyl-containing groups, often using carbon monoxide. nih.gov
These reactions allow for the construction of diverse libraries of 3,4,5-trisubstituted isoxazoles from a common intermediate. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on a Model 4-Iodoisoxazole Substrate
| Reaction Type | Coupling Partner | Introduced Moiety | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Aryl Group | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |
| Sonogashira | Terminal Alkyne | Alkynyl Group | PdCl₂(PPh₃)₂, CuI, Et₃N | researchgate.net |
| Heck | Styrene | Styrenyl Group | Pd(OAc)₂, P(o-tol)₃, Et₃N | nih.gov |
| Carbonylative Amination | Primary Amine + CO | Carboxamide | Pd(OAc)₂, Xantphos, Mo(CO)₆ | nih.gov |
Functionalization via Metalation
Another key strategy for introducing functional groups onto the isoxazole ring is through metalation, primarily lithiation, to generate a nucleophilic intermediate that can react with various electrophiles. This method is particularly useful for direct functionalization at a specific carbon position.
The direct C-H lithiation of the isoxazole ring can be challenging due to the potential for ring cleavage. researchgate.net However, studies have shown that deprotonation at the C4 position of 3,5-disubstituted isoxazoles is feasible using strong bases like n-butyllithium (n-BuLi). The resulting lithiated species can then be trapped with an electrophile to introduce a new substituent. academie-sciences.fr
A notable application of this method is the direct fluorination of the isoxazole core. Reaction of a 3,5-disubstituted isoxazole with n-BuLi at low temperatures, followed by the addition of an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI), can yield the corresponding 4-fluoro-isoxazole. academie-sciences.fr This late-stage fluorination is valuable as it allows for the introduction of fluorine into complex molecules.
Lateral lithiation is also a possibility, where a proton on a carbon adjacent to the ring (e.g., on an alkyl substituent) is removed. For instance, 3,5-dimethylisoxazole (B1293586) undergoes lateral lithiation at one of the methyl groups, which can then be carboxylated or reacted with other electrophiles. researchgate.net This suggests that the ethyl groups of 3,4-Diethyl-5-isoxazolamine could potentially be functionalized at their α-positions via a similar mechanism.
Table 2: Functionalization of Isoxazoles via Lithiation
| Method | Base | Electrophile | Resulting Moiety | Position of Functionalization | Reference |
|---|---|---|---|---|---|
| Direct C-H Lithiation | n-BuLi | NFSI | Fluorine | C4 | academie-sciences.fr |
| Lateral Lithiation | n-BuLi | CO₂ | Carboxylic Acid | α-carbon of alkyl group | researchgate.net |
Synthesis of Analogs with Pre-installed Moieties
An alternative to modifying the pre-formed 3,4-Diethyl-5-isoxazolamine is to synthesize analogs where the desired chemical moieties are incorporated during the ring-formation step. This approach allows for significant diversity at the C3 and C4 positions.
One effective method is the enamine-triggered [3+2] cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides. organic-chemistry.orgresearchgate.net In this metal-free approach, the aldehyde provides the C4 carbon and its substituent, while the N-hydroximidoyl chloride provides the C3 carbon and its substituent. By varying these two starting materials, a wide range of 3,4-disubstituted isoxazoles can be prepared. organic-chemistry.org
Another versatile method is the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, such as β-ketoesters or β-ketoamides. beilstein-journals.orgnih.gov This reaction proceeds readily in water at room temperature and provides a fast and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. The choice of the nitrile oxide precursor and the 1,3-dicarbonyl compound dictates the substituents at the C3, C4, and C5 positions, respectively. beilstein-journals.org This strategy would allow for the direct synthesis of analogs of 3,4-Diethyl-5-isoxazolamine with diverse groups at the C3 and C4 positions by selecting the appropriate starting materials.
Mechanistic Investigations of Reactions Involving 3,4 Diethyl 5 Isoxazolamine Hydrochloride
Reaction Mechanisms for Isoxazole (B147169) Ring Closure
The formation of the 3,4-disubstituted-5-aminoisoxazole ring, the core of the target compound, typically involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). For 3,4-Diethyl-5-isoxazolamine, the precursor would be 2-cyano-3-hexanone. The general mechanism involves the initial formation of an oxime, followed by an intramolecular cyclization.
Plausible Isoxazole Ring Formation Pathway
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of hydroxylamine on the ketone carbonyl of 2-cyano-3-hexanone. | Formation of a hemiaminal intermediate. |
| 2 | Dehydration of the hemiaminal. | Formation of an oxime intermediate. |
| 3 | Intramolecular nucleophilic attack by the oxime oxygen on the nitrile carbon. | Cyclization to form a five-membered ring intermediate. |
| 4 | Tautomerization (proton transfer). | Formation of the final 3,4-Diethyl-5-aminoisoxazole product. |
| 5 | Protonation | Reaction with hydrochloric acid to yield 3,4-Diethyl-5-isoxazolamine hydrochloride. |
The synthesis of isoxazoles can be influenced by both acid and base catalysis. In the formation of the initial oxime, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by hydroxylamine. Conversely, a base can deprotonate hydroxylamine, increasing its nucleophilicity.
For the cyclization step, the reaction is often promoted by a base, which can facilitate the deprotonation of the oxime hydroxyl group, forming a more nucleophilic alkoxide that readily attacks the nitrile. Several catalysts have been employed in the synthesis of substituted isoxazol-5-ones, which share a common heterocyclic core. mdpi.comresearchgate.netnih.gov While not specific to this compound, these studies highlight the importance of catalysis in isoxazole ring formation.
Examples of Catalysts Used in Isoxazole Synthesis
| Catalyst | Reaction Type | Solvent | Reference |
| Amine-functionalized cellulose (B213188) | Three-component reaction | Water | mdpi.compreprints.org |
| Sodium malonate | Three-component cyclocondensation | Water | |
| Modified β-cyclodextrin | Three-component reaction | Not specified | nih.gov |
| Pyrrolidine/Et₃N | Aldol condensation/Michael addition | Solvent-free | nih.govresearchgate.net |
Chemical Reactivity of the 5-Aminoisoxazole Core
The chemical reactivity of 3,4-Diethyl-5-isoxazolamine is dictated by the interplay of the isoxazole ring and the exocyclic amino group. The isoxazole ring is an electron-deficient aromatic system, while the amino group at the 5-position is a strong electron-donating group.
The amino group at the C5 position of the isoxazole ring is a primary site for nucleophilic reactions. However, its nucleophilicity is somewhat diminished due to the delocalization of the nitrogen lone pair into the electron-deficient isoxazole ring. nih.gov This resonance effect reduces the electron density on the nitrogen atom. Despite this, the amino group can still participate in various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, although potentially requiring more forcing conditions than a typical aniline. The general trend for the nucleophilicity of amines is that it increases with basicity, though steric hindrance can play a significant role. masterorganicchemistry.com
The isoxazole ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the powerful electron-donating amino group at the C5 position can activate the ring towards electrophilic attack. In 5-aminoisoxazoles, the directing effect of the amino group would favor substitution at the C4 position. Since this position is already substituted with an ethyl group in the target compound, electrophilic substitution on the ring is sterically hindered and electronically unfavorable. If a reaction were to occur, it would likely require harsh conditions and could lead to a mixture of products or ring-opening. Research on related isoxazolines has shown that electrophilic substitution can be achieved at the C5 position under specific conditions involving C-F bond cleavage of a fluorinated precursor, which is not directly applicable here but illustrates the challenges of direct substitution on the ring. nih.gov
The bifunctional nature of 5-aminoisoxazoles, possessing both a nucleophilic amino group and a heterocyclic ring system, makes them valuable precursors for the synthesis of fused heterocyclic systems.
Condensation Reactions: The amino group can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the isoxazole core. For instance, reaction with a β-ketoester could lead to the formation of a pyrimidine (B1678525) ring, yielding an isoxazolo[5,4-d]pyrimidine (B13100350) derivative. Aldol-type condensation reactions have also been utilized in the synthesis of substituted isoxazoles, demonstrating the reactivity of groups attached to the isoxazole core. nih.gov
Heterocyclization: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, if a suitable electrophilic center is introduced elsewhere in the molecule or in a reaction partner, the amino group can initiate a ring-closing reaction to form a variety of fused heterocycles. researchgate.net The reactivity of 5-aminoisoxazoles in these reactions provides a pathway to complex polycyclic molecules with potential biological activity.
Degradation and Transformation Pathways
The chemical fate of this compound is dictated by its inherent structural features and the surrounding chemical environment. The strained N-O bond and the presence of the amino substituent render the isoxazole ring susceptible to various degradation and transformation processes.
The hydrolytic stability of isoxazole derivatives is markedly influenced by the pH of the medium. Studies on related isoxazolylamine compounds have demonstrated a distinct pH-rate profile, with maximum stability typically observed in the neutral pH range. Both specific acid and specific base catalysis are implicated in the hydrolytic degradation of the isoxazole ring.
Under acidic conditions, the initial step in the degradation mechanism is likely the protonation of the ring nitrogen atom. This enhances the electrophilicity of the isoxazole ring, making it more susceptible to nucleophilic attack by water. The subsequent cleavage of the weak N-O bond leads to ring opening and the formation of various degradation products. For instance, the hydrolysis of a 4-methyl-5-isoxazolylnaphthoquinone derivative in acidic and neutral pH resulted in the formation of 4-N-(4-methyl-5-isoxazolyl)-1,2-naphthoquinone and 2-methyl-cyanoacetamide, indicating a consecutive first-order kinetic pathway.
In alkaline media, the degradation is often accelerated. For example, the microbial degradation of 3-amino-5-methyl-isoxazole was found to be more rapid in alkaline conditions compared to acidic environments. In the case of the 4-methyl-5-isoxazolylnaphthoquinone derivative, alkaline hydrolysis yielded 2-hydroxy-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine and 5-amino-4-methylisoxazole. The mechanism in basic solution may involve the deprotonation of the amino group or an adjacent carbon, followed by an intramolecular rearrangement or direct attack by hydroxide (B78521) ions on the isoxazole ring.
Table 1: pH-Dependent Degradation of Isoxazole Derivatives
| pH Range | Catalysis | General Observation | Reference |
|---|---|---|---|
| Acidic (1.75 - neutral) | Specific Acid Catalysis | Increased degradation rate with decreasing pH. | |
| Neutral | - | Region of maximum stability. |
The electrochemical behavior of heterocyclic compounds provides valuable insights into their redox properties and potential metabolic pathways. While specific data for this compound is not extensively documented, studies on analogous amino-substituted heterocycles suggest that the isoxazolamine moiety is susceptible to oxidative transformations.
Electrochemical investigations of various isoxazole derivatives have indicated that they can undergo irreversible one-electron oxidation processes. The presence of the electron-donating amino group at the 5-position is expected to lower the oxidation potential of the isoxazole ring, making it more prone to electron transfer reactions.
The proposed mechanism for the electrochemical oxidation of related amino-heterocycles, such as 2-amino-1,3,4-oxadiazoles, involves an initial deprotonation followed by a one-electron oxidation to form a radical intermediate. A subsequent second electron transfer results in a carbocation, which then undergoes cyclization and deprotonation to yield the final product. A similar pathway can be postulated for 3,4-Diethyl-5-isoxazolamine, where oxidation could lead to the formation of reactive intermediates that can subsequently dimerize or react with other nucleophiles present in the system.
Table 2: Postulated Steps in the Electrochemical Oxidation of Aminoisoxazoles
| Step | Process | Intermediate/Product |
|---|---|---|
| 1 | Deprotonation | Anionic species |
| 2 | One-electron oxidation | Radical intermediate |
| 3 | Second one-electron oxidation | Cationic intermediate |
The isoxazole ring, particularly when substituted with an amino group, is known to undergo a variety of rearrangement and ring-opening reactions under thermal, photochemical, or base-catalyzed conditions. These transformations are often initiated by the cleavage of the labile N-O bond.
One notable rearrangement is the Boulton-Katritzky rearrangement, which has been observed in various isoxazole systems, including those fused to other heterocyclic rings. This rearrangement typically involves a base-promoted recyclization, leading to the formation of a new heterocyclic system. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryltriazol-4-yl)pyridines.
Photochemical and thermal conditions can also induce significant transformations. The photolysis of 5-aminoisoxazoles can lead to the formation of pyrazine-2,5-dicarboxamides, a process that is thought to proceed through the dimerization of an intermediate 2H-azirine-2-carboxamide. These reactions highlight the propensity of the isoxazole ring to undergo valence isomerization and skeletal rearrangements upon absorption of energy.
Furthermore, reactions of 5-aminoisoxazoles with α-diazocarbonyl compounds have demonstrated a chemoselective behavior, yielding either Wolff rearrangement products under thermal conditions or N-H insertion products in the presence of a rhodium catalyst. This underscores the versatility of the 5-aminoisoxazole scaffold in participating in diverse reaction pathways leading to a variety of molecular architectures.
Table 3: Common Rearrangement Pathways of 5-Aminoisoxazoles
| Reaction Type | Conditions | Key Intermediate | Typical Product(s) |
|---|---|---|---|
| Boulton-Katritzky | Base-catalyzed | Not explicitly defined | Rearranged heterocyclic systems |
| Photochemical | UV irradiation | 2H-Azirine derivatives | Pyrazine-2,5-dicarboxamides |
| Thermal | Heat | Ketenimine (from Wolff rearrangement) | N-isoxazole amides |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3,4-Diethyl-5-isoxazolamine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of its molecular architecture.
High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl groups and the amine protons. The ethyl groups at the C3 and C4 positions would each present a quartet for the methylene (B1212753) protons (–CH₂–) and a triplet for the methyl protons (–CH₃), resulting from spin-spin coupling with their respective neighbors. The chemical shifts of these protons would be influenced by their proximity to the isoxazole (B147169) ring and the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. The amine (–NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. The hydrochloride form would likely shift the amine proton signal further downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide crucial information about the carbon framework of the molecule. Distinct signals are expected for the two carbons of each ethyl group (–CH₂– and –CH₃), as well as for the three carbons of the isoxazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are characteristic of the isoxazole system, with the C3 and C5 carbons typically appearing at lower field due to their proximity to the heteroatoms. The C4 carbon, substituted with an ethyl group, will have a chemical shift indicative of a substituted sp² carbon in a heterocyclic ring.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling networks within the molecule. Strong cross-peaks would be observed between the methylene and methyl protons of each ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal, and the methyl proton triplet would correlate to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While this molecule does not have complex stereochemistry, NOESY could reveal through-space interactions between the protons of the two ethyl groups, offering insights into their preferred conformation.
Predicted NMR Data for 3,4-Diethyl-5-isoxazolamine (Note: These are predicted values and may vary from experimental results. Chemical shifts (δ) are in ppm.)
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| –CH₂– (C3-ethyl) | 2.5 - 2.8 | Quartet | ~7.5 |
| –CH₂– (C4-ethyl) | 2.3 - 2.6 | Quartet | ~7.5 |
| –CH₃ (C3-ethyl) | 1.1 - 1.4 | Triplet | ~7.5 |
| –CH₃ (C4-ethyl) | 1.0 - 1.3 | Triplet | ~7.5 |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | 160 - 165 |
| C4 | 110 - 115 |
| C5 | 165 - 170 |
| –CH₂– (C3-ethyl) | 18 - 22 |
| –CH₂– (C4-ethyl) | 16 - 20 |
| –CH₃ (C3-ethyl) | 12 - 15 |
| –CH₃ (C4-ethyl) | 11 - 14 |
Stereochemical Assignment through NMR Techniques
For this compound, there are no chiral centers, and therefore, no stereoisomers such as enantiomers or diastereomers are possible. The molecule is achiral. Consequently, advanced NMR techniques for stereochemical assignment, such as the use of chiral shift reagents or the analysis of complex coupling patterns to determine relative stereochemistry, are not applicable in this case.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to accurately determine the molecular mass of the protonated molecule of 3,4-Diethyl-5-isoxazolamine. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula. The exact mass can be used to confirm the molecular formula C₇H₁₃N₂O⁺ (for the protonated base), distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For 3,4-Diethyl-5-isoxazolamine, key fragmentation pathways would likely involve the loss of the ethyl groups and cleavage of the isoxazole ring.
Plausible Fragmentation Pathways:
Loss of an ethyl radical: A common fragmentation for alkyl-substituted rings is the loss of the alkyl group. This would result in a fragment ion corresponding to the loss of a C₂H₅ radical.
Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring is relatively weak and can be a site of initial cleavage. Subsequent rearrangements and further fragmentation can lead to a variety of smaller ions, providing clues to the ring structure.
Loss of ammonia (B1221849): The amino group could be lost as ammonia (NH₃) from the molecular ion.
Predicted Key MS/MS Fragments
| m/z | Possible Fragment |
|---|---|
| 112 | [M+H - C₂H₅]⁺ |
| 98 | [M+H - C₃H₅]⁺ |
| 84 | [M+H - C₂H₅ - CO]⁺ |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for assessing the purity of a sample and for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar amine group of 3,4-Diethyl-5-isoxazolamine might be necessary to improve its volatility and chromatographic behavior. This technique would be effective in separating the target compound from any volatile impurities or byproducts from its synthesis. The mass spectrometer would then provide mass spectra for each separated component, allowing for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase liquid chromatography could be used to separate the compound from impurities, with the mass spectrometer providing confirmation of the molecular weight of the eluting peaks. This technique is highly sensitive and can be used for both qualitative and quantitative analysis, making it ideal for purity assessment.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the protonation of the 5-amino group to form an ammonium (B1175870) salt significantly influences the IR spectrum.
The key vibrational frequencies expected for this compound are associated with the ammonium group (NH₃⁺), the isoxazole ring, and the diethyl substituents. The N-H stretching vibrations of the primary ammonium group are typically observed as a broad band in the 3200-2800 cm⁻¹ region, often with multiple sub-peaks, which is a characteristic feature of ammonium hydrochlorides. The N-H bending (scissoring) vibrations are expected to appear in the 1600-1500 cm⁻¹ range.
The isoxazole ring itself presents several characteristic bands. The C=N stretching vibration is anticipated to fall within the 1650-1550 cm⁻¹ region, while the C=C stretching frequency typically appears around 1500-1450 cm⁻¹. The C-O-N stretching vibrations of the ring are more complex and can result in multiple bands in the 1300-1000 cm⁻¹ fingerprint region. The aliphatic C-H stretching vibrations from the two ethyl groups would be visible just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, with C-H bending vibrations appearing around 1460 cm⁻¹ and 1380 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |
| Ammonium (R-NH₃⁺) | N-H Bend (asymmetric) | ~1600 |
| Ammonium (R-NH₃⁺) | N-H Bend (symmetric) | ~1500 |
| Isoxazole Ring | C=N Stretch | 1650 - 1550 |
| Isoxazole Ring | C=C Stretch | 1500 - 1450 |
| Isoxazole Ring | Ring Stretch (C-O, N-O) | 1300 - 1000 |
| Alkyl (Ethyl) | C-H Stretch | 2975 - 2850 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing conjugated systems. The isoxazole ring, containing π-bonds, is a chromophore that absorbs in the UV region.
The primary electronic transition expected for this compound is a π → π* transition associated with the conjugated C=C-C=N system within the isoxazole ring. The presence of the amino group (a strong auxochrome) at the C5 position, even when protonated, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to an unsubstituted isoxazole. The ethyl groups at the C3 and C4 positions act as weak auxochromes and are likely to have a minor red-shifting effect on the λ_max. Based on data from similar 5-aminoisoxazole derivatives, the principal π → π* absorption band would likely be observed in the 220–260 nm range in a polar solvent like ethanol (B145695) or methanol.
Table 2: Predicted UV-Visible Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λ_max Range (nm) |
|---|
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to understand the electronic structure, reactivity, and spectroscopic properties of heterocyclic compounds, including various isoxazole (B147169) derivatives. researchgate.net
For instance, in many computational studies of isoxazole derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Mulliken atomic charge analysis is another common computational tool used to determine the partial atomic charges on each atom in a molecule. This information provides insights into the electrostatic potential of the molecule and can help in understanding intermolecular interactions.
Table 1: Representative Calculated Electronic Properties of a Substituted Isoxazole Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and representative of typical values found for substituted isoxazole derivatives in computational studies.
Computational chemistry plays a crucial role in elucidating reaction mechanisms by calculating the energetics of reaction pathways and the structures of transition states. For isoxazole derivatives, this can include studying their synthesis, rearrangement reactions, or their interactions with biological targets.
By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.
For example, theoretical calculations can predict the 1H and 13C NMR chemical shifts of isoxazole derivatives. These predicted values can then be compared with experimental data to aid in the assignment of signals in the NMR spectrum. ijpcbs.com Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated and compared with experimental IR data to identify characteristic functional groups and confirm the molecular structure. ijpcbs.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Isoxazoline (B3343090) Derivative
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
| C=N stretching | 1614-1625 | 1620 |
| C-N stretching | 1210-1219 | 1215 |
| C=C aromatic stretching | 1590-1597 | 1593 |
| N-H stretching | 3330-3338 | 3335 |
Note: The data in this table is based on findings for isoxazoline derivatives and serves as an illustrative example. ijpcbs.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to study the three-dimensional structure of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 3,4-Diethyl-5-isoxazolamine hydrochloride, the ethyl groups at the 3 and 4 positions of the isoxazole ring can rotate, leading to different conformations.
Computational methods can be used to identify the most stable conformations of the molecule by calculating the potential energy of the different arrangements. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its ability to interact with biological targets.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. nih.gov
In the context of isoxazole derivatives, docking studies can be used to investigate how these compounds might interact with the active site of an enzyme or a receptor. nih.govnih.gov By analyzing the binding mode and the interactions between the ligand and the protein, researchers can gain insights into the structural features that are important for biological activity. This information can then be used to design new derivatives with improved potency and selectivity. researchgate.netsamipubco.comsamipubco.com
Table 3: Common Intermolecular Interactions in Ligand-Target Binding
| Interaction Type | Description |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Molecular Dynamics (MD) Simulations
Investigation of Dynamic Behavior and Conformational Flexibility
MD simulations of small heterocyclic molecules often reveal a range of dynamic behaviors and conformational possibilities that are crucial for their biological activity and chemical reactivity. For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic nature.
The isoxazole ring itself is a five-membered heterocycle that is generally planar. scispace.com However, the substituents—two ethyl groups at positions 3 and 4, and an aminohydrochloride group at position 5—introduce degrees of freedom that allow for conformational flexibility. The rotation around the C-C single bonds of the ethyl groups and the C-N bond of the amino group would be principal motions of interest.
The dynamic behavior of the molecule can be characterized by analyzing the trajectories generated during an MD simulation. Key parameters that are typically examined include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. In the case of this compound, higher RMSF values would be expected for the atoms of the ethyl and amino groups, indicating their higher mobility compared to the more rigid isoxazole ring.
Below is a hypothetical data table illustrating the kind of information that could be obtained from an MD simulation study on the conformational flexibility of this compound.
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |
| C2-C3-C(ethyl)-C(ethyl) | Rotation of the 3-ethyl group | 60, 180, 300 |
| C5-C4-C(ethyl)-C(ethyl) | Rotation of the 4-ethyl group | 70, 170, 290 |
| C4-C5-N-H | Rotation of the 5-amino group | 0, 180 |
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations are particularly well-suited to investigate these effects at an atomic level. For this compound, an ionizable compound, the presence of a solvent like water would be critical.
Explicit solvent MD simulations would involve surrounding the molecule with a large number of solvent molecules (e.g., water) and simulating the entire system. This approach allows for the detailed study of solute-solvent interactions, such as hydrogen bonding between the amino group and the hydrochloride counter-ion with water molecules. The stability of the isoxazole ring itself can also be influenced by the solvent. researchgate.net
A hypothetical data table summarizing potential solvent effects on the properties of this compound is presented below.
| Solvent | Dielectric Constant | Predicted Hydrogen Bonds (solute-solvent) | Predicted Effect on Reactivity |
| Water | 78.4 | Strong H-bonding with NH3+ and Cl- | Enhanced ionization, potential for altered reaction pathways |
| Ethanol (B145695) | 24.6 | Moderate H-bonding | Intermediate effects on ionization and reactivity |
| Dichloromethane | 8.9 | Weak H-bonding | Reduced ionization, reactivity may resemble gas phase |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, the methodology is widely applied to isoxazole derivatives and other heterocyclic compounds to guide drug discovery efforts. nih.govresearchgate.net
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For isoxazole derivatives, a wide range of biological activities have been reported, including anti-inflammatory, anticancer, and antimicrobial effects. ijpca.orgnih.gov
Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices (e.g., connectivity indices). A variety of molecular descriptors are often employed in QSAR studies of heterocyclic compounds. tandfonline.comresearchgate.net
Finally, a mathematical model is built to correlate the molecular descriptors with the biological activity. This is typically achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The goal is to create a model that can accurately predict the biological activity of new, untested compounds based on their calculated molecular descriptors.
A hypothetical table of molecular descriptors that could be used in a QSAR study of isoxazolamine derivatives is shown below.
| Descriptor | Type | Description | Potential Influence on Activity |
| LogP | Physicochemical | Lipophilicity | Membrane permeability and target binding |
| Molecular Weight | Physicochemical | Size of the molecule | Steric hindrance and binding affinity |
| Dipole Moment | Electronic | Polarity of the molecule | Electrostatic interactions with target |
| HOMO Energy | Electronic | Highest Occupied Molecular Orbital energy | Electron-donating ability in reactions |
| LUMO Energy | Electronic | Lowest Unoccupied Molecular Orbital energy | Electron-accepting ability in reactions |
| Number of H-bond donors | Topological | Hydrogen bonding capacity | Interaction with biological macromolecules |
| Number of H-bond acceptors | Topological | Hydrogen bonding capacity | Interaction with biological macromolecules |
Correlating Structural Features with Mechanistic Outcomes
A well-developed QSAR model can provide valuable insights into the structural features that are important for a particular biological activity, thereby helping to understand the underlying mechanism of action. By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to identify which molecular properties have a positive or negative impact on the activity.
For example, a QSAR study on a series of isoxazole derivatives might reveal that a positive coefficient for LogP suggests that increased lipophilicity is beneficial for activity, possibly by enhancing cell membrane penetration. nih.gov Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, likely due to steric clashes in the binding site of the target protein.
These correlations can guide the design of new molecules with improved activity. For instance, if a QSAR model indicates that electron-withdrawing groups on the isoxazole ring enhance activity, medicinal chemists can synthesize new analogs with such groups to test this hypothesis. Structure-activity relationship studies on isoxazole derivatives have often highlighted the importance of specific substituents for their biological effects. nih.govmdpi.com
Ultimately, the goal of correlating structural features with mechanistic outcomes is to move from simple prediction to a more rational design of new and more effective molecules.
Structure Activity Relationship Sar Studies of 3,4 Diethyl 5 Isoxazolamine Hydrochloride Derivatives
General Principles of SAR for Isoxazolamine Derivatives
The isoxazole (B147169) ring is a key scaffold in medicinal chemistry, featured in numerous pharmacologically active molecules. researchgate.net Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.com The biological profile of isoxazolamine derivatives is largely dictated by the nature and position of substituents on the isoxazole core.
Key structural features that influence the activity of isoxazole derivatives include:
Electronic Properties: The electron-withdrawing or electron-donating nature of substituents can significantly alter the electronic distribution within the isoxazole ring, impacting its interaction with biological targets.
Steric Factors: The size and shape of substituents can influence the compound's ability to fit into the binding site of a protein or enzyme.
The isoxazole ring itself, with its adjacent nitrogen and oxygen atoms, provides sites for hydrogen bonding and other non-covalent interactions that are critical for molecular recognition by biological targets. researchgate.net
Influence of Substituents at the Isoxazole Ring Positions (C3, C4, C5) on Biological Activities
The biological activity of isoxazole derivatives can be finely tuned by modifying the substituents at the C3, C4, and C5 positions of the isoxazole ring.
While specific research on 3,4-diethyl substitution is scarce, studies on related structures provide valuable insights. The presence of alkyl groups at the C3 and C4 positions can significantly impact a molecule's interaction with its biological target. For instance, in a series of trisubstituted isoxazoles acting as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), modifications at these positions were shown to influence binding affinity. nih.gov
The following table summarizes the effect of different substituents on the activity of various isoxazole derivatives, illustrating the importance of substitutions at the C3 and C4 positions.
| Compound Class | Substituent at C3 | Substituent at C4 | Biological Target | Observed Effect on Activity |
| Isoxazoline (B3343090) Derivatives | Methyl | Phenyl | COX-2 | Potent analgesic and selective inhibition |
| Trisubstituted Isoxazoles | Disubstituted Phenyl | Ether/Amine Linker | RORγt | Linker conformation influences potency |
| 3,4-Disubstituted Isoxazoles | Varied | Varied | Hsp90 | Docking studies show specific interactions influencing inhibition |
This table is illustrative and compiled from various studies on isoxazole derivatives.
The 5-amino group is a critical functional group that can significantly influence the biological activity of isoxazole derivatives. This group can act as a hydrogen bond donor, which is a fundamental interaction in protein-ligand binding. For example, in studies of isoxazole analogues binding to the System xc- transporter, the amino group is a key feature. nih.gov
The reactivity of the 5-amino group can also be a factor. In some contexts, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been reported to act as an imine group, which can affect its chemical behavior and interactions. mdpi.com The basicity of the amino group, which can be modulated by other substituents on the ring, will also determine its protonation state at physiological pH, thereby influencing its ability to form ionic interactions with acidic residues in a binding site.
The importance of a hydrogen-bond donor at the C5 position has been demonstrated in SAR studies of isoxazoles targeting RORγt, where a pyrrole (B145914) moiety at this position was found to be important for activity. acs.org This underscores the potential for the 5-amino group in 3,4-Diethyl-5-isoxazolamine hydrochloride to play a crucial role in its molecular recognition. The remarkable activity of bis(5-aminoisoxazoles) as positive allosteric modulators of the AMPA receptor further highlights the significance of the 5-aminoisoxazole scaffold in neuropharmacology. mdpi.com
SAR in Contexts of Biochemical Pathway Modulation
The structural features of isoxazolamine derivatives directly influence their ability to modulate biochemical pathways, primarily through interactions with enzymes and receptors.
Isoxazole derivatives have been identified as inhibitors of a variety of enzymes. The mechanism of inhibition is often related to the ability of the isoxazole scaffold and its substituents to mimic the transition state of an enzymatic reaction or to bind to allosteric sites, thereby inducing a conformational change that inactivates the enzyme.
For example, isoxazole derivatives have been shown to inhibit carbonic anhydrase, with molecular docking studies suggesting that the compounds bind within the active pocket of the enzyme. nih.govresearchgate.net In other studies, isoxazole-3-hydroxamic acid derivatives were identified as inhibitors of peptide deformylase, a potential antibacterial target. researchgate.net The specific substitutions on the isoxazole ring determine the potency and selectivity of enzyme inhibition.
The following table provides examples of isoxazole derivatives as enzyme inhibitors.
| Isoxazole Derivative Class | Target Enzyme | Key Substituents for Activity |
| Isoxazoline Derivatives | Carbonic Anhydrase I and II | Benzonorbornene unit |
| 3,4-Disubstituted Isoxazoles | Hsp90 | Specific pharmacophore functional groups |
| Isoxazole-3-hydroxamic acids | Peptide Deformylase | Hydroxamic acid moiety |
This table is illustrative and compiled from various studies on isoxazole derivatives.
The affinity and specificity of protein-ligand binding are governed by the complementarity of the ligand's structure to the protein's binding site. For isoxazole derivatives, the arrangement of substituents around the central ring creates a specific three-dimensional shape and distribution of functional groups that can be recognized by a target protein.
Molecular docking and dynamics simulations are valuable tools for understanding these interactions. For instance, docking studies of 3,4-disubstituted isoxazole derivatives with the Hsp90 protein have helped to predict their inhibitory activities by visualizing their binding modes within the protein's active site. nih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the protein-ligand complex. researchgate.net
The thermal stability of a protein can also be influenced by ligand binding. A thermal shift assay can indicate high-binding affinity if the ligand stabilizes the protein's folded state, as has been shown for potent isoxazole derivatives binding to RORγt. nih.govacs.org The specificity of binding is often achieved when a particular substitution pattern allows for optimal interactions with a specific target, while fitting poorly into the binding sites of other proteins.
Modulation of Cellular Processes (e.g., cell cycle progression, apoptosis induction)
Research into various isoxazole derivatives has demonstrated their potential to influence key cellular processes implicated in cancer. The specific substitutions on the isoxazole ring play a crucial role in determining the nature and potency of their biological activity.
Cell Cycle Progression: Certain isoxazole derivatives have been shown to induce cell cycle arrest at different phases. For instance, some synthetic isoxazole-carboxamide derivatives have been observed to cause a delay in the G2/M phase of the cell cycle in liver cancer cell lines. researchgate.net The substitution pattern on the phenyl ring attached to the isoxazole core is critical for this activity. Other studies on different isoxazole-containing compounds have reported cell cycle arrest in the G1 or S phases. researchgate.net This indicates that the isoxazole scaffold can be tailored to target different checkpoints in the cell cycle.
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Several isoxazole derivatives have been found to trigger apoptosis in cancer cells. For example, studies have shown that certain isoxazole-piperazine hybrids can induce apoptosis in human liver cancer cells. mdpi.com The mechanism often involves the activation of key proteins in the apoptotic cascade. Modifications to the substituents on the isoxazole ring can significantly impact the pro-apoptotic potency of these compounds. Some derivatives have been shown to shift the mode of cell death from necrosis towards apoptosis. researchgate.net
Table 1: Examples of Cellular Process Modulation by General Isoxazole Derivatives
| Compound Class | Cellular Effect | Cancer Cell Line | Citation |
|---|---|---|---|
| Isoxazole-Carboxamides | G2/M Phase Arrest, Apoptosis Induction | Hep3B (Liver) | researchgate.net |
| Isoxazole-Piperazine Hybrids | Apoptosis Induction | Huh7, Mahlavu (Liver) | mdpi.com |
Comparative SAR with Other Heterocyclic Scaffolds
The isoxazole ring is one of many heterocyclic structures investigated for pharmacological activity. Comparative studies help to understand the advantages or disadvantages of the isoxazole scaffold relative to other heterocycles.
In some studies, isoxazole derivatives have shown superior activity. For example, when compared with similarly substituted triazole derivatives for antileishmanial activity, the isoxazole analogues demonstrated stronger potency. researchgate.net However, this is not always the case. In a study against seven cancerous cell lines, pyrimidine (B1678525) derivatives of oleanolic acid showed significantly greater activity than the corresponding isoxazole derivative. The pyrimidine compounds were found to halt the cell cycle in the S phase and induce apoptosis. researchgate.net
Similarly, comparisons between isoxazole and pyrazole (B372694) derivatives have yielded mixed results depending on the biological target and the specific substitutions. In one study, isoxazole derivatives displayed higher potency than their pyrazole counterparts. researchgate.net
These findings underscore that while the isoxazole ring is a valuable scaffold in medicinal chemistry, its efficacy is highly dependent on the specific biological context and the nature of its substituents. The choice of a heterocyclic core is a critical decision in drug design, and comparative SAR studies are essential for identifying the most promising scaffolds for a particular therapeutic target.
Applications in Chemical Biology and Medicinal Chemistry As Synthetic Intermediates and Probes
3,4-Diethyl-5-isoxazolamine Hydrochloride as a Versatile Building Block in Complex Chemical Synthesis
The strategic placement of an amino group at the 5-position of the isoxazole (B147169) ring, ortho to the ring oxygen, imparts unique reactivity to this compound, making it a sought-after intermediate in organic synthesis. This reactivity allows for its elaboration into more complex heterocyclic systems and its incorporation into molecules designed to mimic natural products.
The amino group of 5-aminoisoxazoles is a key functional handle for the construction of fused heterocyclic systems. These reactions often involve condensation with bifunctional electrophiles to generate novel polycyclic scaffolds. For instance, 5-aminoisoxazoles can react with various reagents to form fused systems such as isoxazolo[5,4-b]pyridines and other related structures. The general reactivity of 5-aminoisoxazoles suggests that this compound can be a precursor to a variety of fused heterocycles with potential therapeutic applications.
The synthesis of such fused systems is of significant interest as they are often found in biologically active compounds. The isoxazole ring can influence the physicochemical properties and biological activity of the resulting fused-ring molecule.
Table 1: Examples of Fused Heterocyclic Systems Derived from 5-Aminoisoxazoles
| Starting 5-Aminoisoxazole | Reagent | Fused Heterocyclic Product | Potential Biological Relevance |
| 3-Methyl-5-aminoisoxazole | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-7-methylisoxazolo[5,4-b]pyridine-5-carboxylate | Scaffolds for kinase inhibitors |
| 3,4-Diphenyl-5-aminoisoxazole | 2-Chlorobenzoyl chloride | 5,6-Diphenyl-3H-isoxazolo[5,4-d] nih.govnih.govoxazin-3-one | Bioactive heterocyclic systems |
| 3-Aryl-5-aminoisoxazole | α,β-Unsaturated ketones | Tetrahydroisoxazolo[5,4-b]pyridines | Neurologically active compounds |
This table presents plausible synthetic transformations based on the known reactivity of 5-aminoisoxazoles.
Natural products are a rich source of inspiration for the design of new therapeutic agents. The isoxazole ring is found in some natural products and has been incorporated into synthetic analogues to improve their pharmacological properties. The use of this compound allows for the introduction of a substituted isoxazole moiety into natural product-like scaffolds. This can lead to the development of novel compounds with enhanced biological activity, improved metabolic stability, or altered selectivity profiles.
For example, the isoxazole ring can act as a bioisostere for other functional groups, such as esters or amides, which are common in natural products. By replacing these groups with a stable isoxazole ring, it is possible to create analogues with improved drug-like properties.
Development of Biochemical Probes for Target Identification
Understanding the molecular targets of bioactive compounds is crucial for drug development. Chemical probes, which are modified versions of a bioactive molecule, are valuable tools for target identification and validation. This compound can serve as a scaffold for the development of such probes.
To function as a biochemical probe, a molecule is typically modified to include a reporter tag, such as a fluorescent group, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope. The amino group of this compound provides a convenient point of attachment for these labels.
The synthesis of a labeled derivative would involve the reaction of the amino group with a labeling reagent. For example, a fluorescent probe could be synthesized by reacting the amine with a fluorescent dye containing a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Similarly, a biotinylated probe can be prepared by reaction with an activated biotin derivative. A commercially available example of a biotinylated isoxazole highlights the feasibility of this approach. These labeled probes can then be used in a variety of experiments, including fluorescence microscopy, flow cytometry, and affinity pull-down assays, to identify the cellular targets and elucidate the mechanism of action of the parent compound.
Table 2: Potential Labeled Probes Derived from this compound
| Label Type | Labeling Reagent Example | Potential Application |
| Fluorescent | Fluorescein isothiocyanate (FITC) | Cellular imaging, target localization |
| Affinity | Biotin-NHS ester | Protein pull-down, target identification |
| Photoaffinity | Azide-containing crosslinker | Covalent capture of target proteins |
This table illustrates hypothetical examples of labeled probes that could be synthesized from this compound.
Preclinical Evaluation of Biological Potential
Once novel compounds have been synthesized from this compound, their biological potential is assessed through a series of preclinical evaluations. These studies are essential to determine the compound's efficacy and to understand its mechanism of action at a molecular level.
A common starting point for preclinical evaluation is to screen the synthesized compounds in in vitro biochemical assays against a panel of purified enzymes. Given that many isoxazole-containing compounds have been shown to inhibit various enzymes, derivatives of this compound would be logical candidates for such screens.
These assays measure the ability of a compound to modulate the activity of a specific enzyme, often by monitoring the conversion of a substrate to a product. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. Such data is crucial for establishing structure-activity relationships (SAR) and for optimizing the lead compound's potency and selectivity.
Table 3: Representative In Vitro Enzyme Inhibition Data for Isoxazole Derivatives
| Isoxazole Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 3-(4-Methoxyphenyl)-5-(1H-indol-3-yl)isoxazole | Cyclooxygenase-2 (COX-2) | 0.15 | [Fictional] |
| 4-Benzoyl-3-phenyl-5-(trifluoromethyl)isoxazole | Monoamine oxidase B (MAO-B) | 2.5 | [Fictional] |
| N-(4-(3,4-dimethylisoxazol-5-yl)phenyl)acetamide | p38 Mitogen-activated protein kinase | 0.08 | [Fictional] |
This table provides illustrative examples of the types of data obtained from in vitro enzyme assays for isoxazole-containing compounds. The data is for representational purposes and does not correspond to actual experimental values for this compound derivatives.
Cell-Based Assays for Mechanistic Investigations
A thorough search of scientific literature did not yield any studies reporting the use of This compound in cell-based assays. Consequently, there is no data available on its potential antiproliferative effects in specific cell lines or any investigations into its mechanism of action, such as the inhibition of tubulin polymerization.
In Vivo Studies to Confirm Biochemical Mechanisms in Animal Models
There are no published in vivo studies in animal models for This compound . As a result, no information exists in the scientific literature to confirm any biochemical mechanisms of this compound in a living organism, excluding clinical trials.
Conclusion and Future Research Directions
Summary of Current Understanding of 3,4-Diethyl-5-isoxazolamine Hydrochloride
Direct and specific research on this compound is not extensively documented in publicly accessible literature. However, by drawing parallels with the broader class of 3,4-disubstituted-5-aminoisoxazoles, a foundational understanding can be constructed. This class of compounds is recognized for its versatile chemical nature and potential as a scaffold in medicinal chemistry. researchgate.net The core isoxazole (B147169) ring, characterized by a weak N-O bond, is a key determinant of its reactivity.
The primary significance of 5-aminoisoxazoles lies in their role as precursors for synthesizing more complex, fused heterocyclic systems. The presence of a nucleophilic amino group allows for a variety of chemical transformations, making these compounds valuable starting materials. It is understood that compounds like this compound likely serve as building blocks in the synthesis of larger molecules with potential biological activities, such as isoxazolo[5,4-d]pyrimidines. The synthesis of such compounds typically involves the reaction of a β-ketonitrile with hydroxylamine (B1172632), a common and established method for forming the 5-aminoisoxazole ring. doi.orgprepchem.com The hydrochloride salt form suggests that the compound is prepared to enhance stability and improve solubility in aqueous media, a common practice for handling amine-containing organic molecules.
Emerging Trends and Challenges in Isoxazolamine Research
The field of isoxazole chemistry is dynamic, with several emerging trends focused on enhancing their therapeutic potential and synthetic accessibility. Isoxazoles are increasingly recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net A significant trend is the development of novel, efficient, and environmentally benign synthetic strategies to create diverse isoxazole derivatives. nih.gov
Emerging Trends:
Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that utilize less toxic reagents and solvents. Aqueous media synthesis, for instance, is being explored as a cost-effective and environmentally friendly alternative to traditional organic solvents. nih.gov
Catalyst Innovation: While classic methods for isoxazole synthesis are robust, new catalytic systems are being developed to improve efficiency and regioselectivity. nih.govresearchgate.net This includes the use of transition-metal catalysts for cycloaddition reactions and the development of metal-free synthetic routes to avoid toxicity and reduce costs. nih.gov
Multi-component Reactions: One-pot, multi-component reactions are gaining traction for the synthesis of highly functionalized isoxazoles. researchgate.net These methods are atom-economical and streamline the production of complex molecules from simple precursors.
Application in Drug Discovery: A major trend is the targeted design of isoxazole derivatives as inhibitors for specific biological targets. doi.org Their ability to participate in hydrogen bonding and other molecular interactions makes them attractive scaffolds for developing new therapeutic agents. researchgate.net
Challenges:
Regioselectivity: A persistent challenge in isoxazole synthesis is controlling the regioselectivity, particularly when creating unsymmetrically substituted derivatives. doi.orgnih.gov The reaction of dicarbonyl compounds with hydroxylamine can often lead to a mixture of isomers. doi.org
Ring Stability and Reactivity: The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, can be a double-edged sword. researchgate.net While it allows for useful ring-opening and rearrangement reactions, it can also lead to decomposition under certain conditions, complicating synthetic manipulations. researchgate.net
Functional Group Compatibility: Developing synthetic methods that are tolerant of a wide range of functional groups is crucial for creating diverse chemical libraries for biological screening. researchgate.net Some existing methods require harsh conditions that are not compatible with sensitive functional groups.
Future Perspectives for Novel Synthetic Strategies and Applications in Chemical Biology
The future of isoxazolamine research is poised for significant advancements, driven by the need for more sophisticated molecular tools and therapeutics. The unique structural and electronic properties of the isoxazole ring will continue to be exploited in novel ways.
Future Perspectives in Synthetic Strategies:
Advanced Catalysis: The development of novel catalytic systems, including biocatalysts and photoredox catalysts, is expected to provide new pathways for isoxazole synthesis with unprecedented control over stereochemistry and regiochemistry. These methods will likely offer milder reaction conditions and higher functional group tolerance.
Flow Chemistry: The adoption of continuous flow chemistry for the synthesis of isoxazole derivatives could offer improved safety, scalability, and efficiency compared to traditional batch processing. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
C-H Functionalization: Direct C-H functionalization of the isoxazole core is an emerging area that could revolutionize the synthesis of complex derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, making synthetic routes more step-economical.
Future Perspectives in Chemical Biology:
Chemical Probes: Isoxazolamines are promising candidates for the development of chemical probes to study biological systems. nih.govneuroquantology.com Their scaffolds can be modified with reporter tags (e.g., fluorescent dyes, biotin) to visualize and track biological targets within cells.
Fragment-Based Drug Discovery: The isoxazole core is an ideal fragment for use in fragment-based drug discovery (FBDD) programs. Its rigid structure and ability to form key interactions with protein targets make it a valuable starting point for building more potent and selective drug candidates.
Targeted Therapies: The versatility of the isoxazole scaffold will be further exploited to design multi-targeted therapies and personalized medicines. By decorating the isoxazole core with different functional groups, it is possible to create molecules that interact with multiple biological targets simultaneously, which could be beneficial for treating complex diseases like cancer. doi.org The continued exploration of isoxazole derivatives as enzyme inhibitors and receptor modulators holds significant promise for future therapeutic innovations. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
